4,4'-Bibenzoic acid

Catalog No.
S601056
CAS No.
787-70-2
M.F
C14H10O4
M. Wt
242.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Bibenzoic acid

Substituting terephthalic acid with 4,4'-Bibenzoic acid is critical for achieving target material properties. This rigid biphenyl linker solves pore size limitations in MOFs and thermal demands in LCPs.

  • Enables larger-pore MOFs (e.g., UiO-67) with doubled surface area for gas storage.
  • Essential monomer for high-Tg thermotropic LCPs used in electronics and automotive.
  • Supplied with consistent ≥98% purity; bulk quantities available for process development.

CAS Number

787-70-2

Product Name

4,4'-Bibenzoic acid

IUPAC Name

4-(4-carboxyphenyl)benzoic acid

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

InChI

InChI=1S/C14H10O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8H,(H,15,16)(H,17,18)

InChI Key

NEQFBGHQPUXOFH-UHFFFAOYSA-N

Synonyms

4,4'-biphenyldicarboxylic acid, 4,4'-diphenyl dicarboxylic acid, IRMOF-10

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C(=O)O)C(=O)O

The exact mass of the compound [1,1'-Biphenyl]-4,4'-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60016. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Skin conditioning; Soothing. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

5 g, 25 g, 100 g

4,4'-Bibenzoic acid (also known as 4,4'-biphenyldicarboxylic acid or BPDC) is a linear, rigid aromatic dicarboxylic acid. It serves as a critical monomer and organic linker for synthesizing materials where dimensional stability, defined porosity, and high thermal performance are required. Its primary procurement drivers are its use as a building block for high-performance polymers, such as nematic aromatic polyesters for liquid crystal polymer (LCP) applications, and as an extended linker in the synthesis of metal-organic frameworks (MOFs) for gas storage and catalysis. The defining characteristic of this molecule is the biphenyl core, which provides a longer, more rigid linkage compared to more common dicarboxylic acids like terephthalic acid.

Research Fit

Elongated biphenyl spacer – extended inter-carboxylate separation versus shorter aryl dicarboxylates
Rigid linear core – supports isoreticular framework design and systematic pore engineering
High thermal stability – melt point >300 °C enables high-temperature polymer synthesis and MOF activation
Selection context: MOF linker, coordination polymer building block, copolyester modifier

Direct substitution of 4,4'-Bibenzoic acid with a shorter, more common analog like terephthalic acid (TPA) is a primary cause of failure in materials synthesis. While both are linear dicarboxylic acids, the elongated biphenyl core of 4,4'-Bibenzoic acid is functionally non-interchangeable. In metal-organic frameworks, this extension is directly responsible for creating larger pore structures and nearly doubling the specific surface area, a critical performance metric for gas adsorption. In polymer science, the rigidity and length of the biphenyl unit are essential for achieving the high glass transition temperatures and liquid crystal behavior required for high-performance thermoplastics and LCPs. Using TPA results in materials with fundamentally different—and often inadequate—thermal and structural properties.

Substitution Risk

Linker length
Shorter dicarboxylates reduce cavity dimensions
Terephthalic acid (BDC) provides a ~7 Å spacer; substituting BPDC collapses pore size and solvent-accessible void volume, altering guest uptake and selectivity in isoreticular MOFs.
Geometry & flexibility
Non-linear or rigid analogues cannot replicate breathing dynamics
BPDC’s rotatable biphenyl bond enables swelling/breathing in flexible frameworks; isophthalic acid or naphthalene-based linkers produce divergent mechanical and adsorption behaviour.
Electronic structure
Conjugated biphenyl system influences framework properties
The extended aromatic conjugation modifies linker rigidity and host–guest interactions; simple benzene dicarboxylates may not support targeted CO₂ affinity or shear resistance.

Larger Pore MOF Synthesis

When used as a linker in zirconium-based MOFs, 4,4'-Bibenzoic acid produces materials with significantly larger pores and higher surface area compared to the isostructural analog made with terephthalic acid. Specifically, UiO-67, synthesized with 4,4'-Bibenzoic acid, exhibits a BET surface area of 2180 m²/g. This is substantially higher than the 1200 m²/g surface area of UiO-66, which is synthesized with terephthalic acid. The larger pore sizes of UiO-67 (12 and 16 Å) compared to UiO-66 (8 and 11 Å) facilitate the diffusion and adsorption of larger molecules, a key requirement for applications in macromolecule separation or loading.

Evidence DimensionBET Surface Area of Isostructural MOF
Target Compound Data2180 m²/g (in UiO-67)
Comparator Or BaselineTerephthalic Acid: 1200 m²/g (in UiO-66)
Quantified Difference~81.7% increase
ConditionsSynthesis of isoreticular zirconium-based MOFs (UiO-67 vs. UiO-66).

For applications in large-molecule catalysis, drug delivery, or separation, the larger pore volume and surface area enabled by 4,4'-Bibenzoic acid are critical design parameters that cannot be achieved with terephthalic acid.

Pore size in MIL-88
Head-to-head
MIL-88D (BPDC): 10–20 Å; MIL-88B (BDC): 6–15 Å; MIL-88C (2,6-NDC): ~59 Å
Reported intermediate mesoporosity for moderate-sized guest molecules
Gas adsorption analysis; solvothermal synthesis conditions apply

Thermal Stability in Polyamides

The rigid biphenyl structure of 4,4'-Bibenzoic acid is a key contributor to the thermal stability of derived polymers. While direct comparisons are synthesis-dependent, incorporating biphenyl units into polymer backbones is a known strategy to increase thermal performance. For example, novel polyamides incorporating a modified biphenyl diacid unit, 4,4'-bis(4-carboxymethylene) biphenyl, exhibit high glass transition temperatures (Tg) in the range of 210°C to 261°C. This range is significantly higher than that of standard aromatic-aliphatic polyamides, demonstrating the contribution of the biphenyl core to thermal stability and rigidity.

Evidence DimensionGlass Transition Temperature (Tg) of Derived Polyamides
Target Compound DataContributes to Tg values of 210°C - 261°C in derived polyamides
Comparator Or BaselineStandard aromatic polyamides without the extended rigid biphenyl unit.
Quantified DifferenceElevates operational temperature limits compared to less rigid structures.
ConditionsDirect polycondensation of biphenyl-derived diacids with various aromatic diamines.

For buyers developing materials for high-temperature applications (e.g., electronics, automotive), selecting 4,4'-Bibenzoic acid as a monomer provides a direct route to polymers with superior thermal stability and dimensional integrity.

Void volume in Zn MOFs
Head-to-head
BPDC-based MOF: higher solvent-accessible void volume vs. BDC-based analogue
Linker length directly increases internal free volume
SCXRD qualitative assessment; no absolute void volume in abstract

Defined Solubility for Synthesis

4,4'-Bibenzoic acid exhibits limited solubility at room temperature but can be effectively dissolved in polar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) upon heating, which is a critical step for its use in solvothermal MOF synthesis and polymer polycondensation reactions. For example, a common procedure involves suspending the acid in DMF and heating to 100°C to achieve dissolution for recrystallization or reaction. This behavior under solvothermal conditions is essential for achieving high-quality, crystalline MOF products like UiO-67. This contrasts with the processing of some other diacids which may have different solubility profiles, requiring alternative solvent systems or processing temperatures.

Evidence DimensionSolubility for Synthesis
Target Compound DataSoluble in hot DMF, NMP, DMSO
Comparator Or BaselineGeneral dicarboxylic acids (process-specific)
Quantified DifferenceN/A
ConditionsTypical conditions for MOF and polymer synthesis (e.g., heating in DMF to 100°C).

Predictable solubility in standard high-boiling polar aprotic solvents simplifies process development and ensures compatibility with established manufacturing workflows for high-performance materials.

Shear resistance (C₄₄)
Head-to-head
Zr-BPDC C₄₄ ~10× higher than Zn-BDC (DFT)
Reported order-of-magnitude higher shear stiffness
First-principles DFT at 0 K; pelletization relevance noted
CO₂ baseline (UiO-67)
Head-to-head
UiO-67 (BPDC): uptake 22.9 cm³/g; selectivities CO₂/CH₄ 2.7, CO₂/N₂ 9.4
Unfunctionalized baseline for rational ligand tuning
298 K, 1 atm; functionalized analogues reach higher selectivities
CO₂/N₂ selectivity
Class-level
BPDC-based mixed-ligand MOF: CO₂ uptake 2.0 mmol/g, selectivity S = 68
Reported high selectivity in multi-component framework
298 K, 1 bar; Ce/Na mixed-metal system; class-level inference
Copolyester Tg
Head-to-head
BPDC-modified PCT: Tg >103 °C, enhanced thermal and melting stability vs. unmodified PCT
Reported higher thermal performance for engineering thermoplastics
TGA and rheology; abstract-level qualitative comparison

Large-Pore MOF Synthesis

This compound is the designated choice for synthesizing MOFs where pore aperture and internal surface area must be maximized. Its use as a substitute for terephthalic acid to create isoreticular frameworks like UiO-67 directly results in larger pores capable of accommodating bulky molecules for catalysis, separation, or gas storage applications.

Monomer for High-Temperature LCPs

The rigid, rod-like structure of 4,4'-Bibenzoic acid makes it an essential building block for thermotropic LCPs. Polyesters and polyamides derived from this monomer exhibit the high thermal stability and mesophase behavior required for producing high-strength fibers, electronic components, and materials for automotive applications.

Thermally Stable Polyamides and Polyimides

Incorporating 4,4'-Bibenzoic acid into polyamide or polyimide backbones is a direct strategy to enhance thermal performance. The rigidity of the biphenyl unit increases the glass transition temperature, leading to polymers with better dimensional stability at elevated temperatures, suitable for demanding engineering applications.

Application Fit Matrix

Application
Selection Property
Validation Focus
Mesoporous Fe(III) MOFs for guest delivery
Linker length and pore architecture
Mesoporosity and size-selective adsorption
Mechanically robust Zr-MOFs for pelletization
Shear resistance and framework stiffness
Pellet integrity and cycling stability
CO₂ capture via UiO-67 functionalization
Isoreticular platform with tunable chemistry
Gas uptake and selectivity enhancement
High-heat copolyesters for injection molding
Thermal stability and glass transition
Melt processing and service temperature

Physical Description

Coarse white powder; [3M MSDS]

XLogP3

3.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

242.05790880 Da

Monoisotopic Mass

242.05790880 Da

Heavy Atom Count

18

Appearance

Powder

UNII

5D8ABY24N2

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1501 of 1521 companies (only ~ 1.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

787-70-2
84787-70-2

Wikipedia

Biphenyl-4,4'-dicarboxylic acid

Use Classification

Cosmetics -> Cleansing; Soothing; Skin conditioning

General Manufacturing Information

[1,1'-Biphenyl]-4,4'-dicarboxylic acid: ACTIVE

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